3-(1H-1,2,3-triazol-1-yl)propanoic acid
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Overview
Description
3-(1H-1,2,3-triazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol It is characterized by the presence of a triazole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of triazole-containing compounds.
Industrial Production Methods
Industrial production of 3-(1H-1,2,3-triazol-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-(1H-1,2,3-triazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has a similar structure but contains a hydroxyl group, which can alter its chemical properties and reactivity.
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: This isomer has the triazole ring in a different position, affecting its biological activity and applications.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)propanoic acid is unique due to its specific triazole ring configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQSOLQYFBOENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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